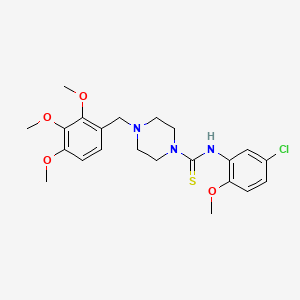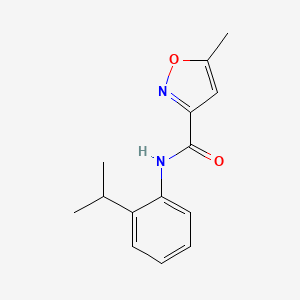![molecular formula C16H18N6OS2 B4626506 1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)
1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, compounds with thiadiazole and triazole scaffolds can be synthesized through cyclization reactions, where hydrazine or semicarbazide derivatives are key intermediates (Zadorozhnii et al., 2019). These syntheses typically employ conditions that facilitate the formation of the desired heterocyclic rings, such as the use of phosphorus oxychloride or palladium-on-charcoal for cyclization.
Molecular Structure Analysis
The molecular structure of compounds with triazole and thiadiazole moieties is characterized by their heterocyclic rings. Crystal structure determination, such as X-ray crystallography, reveals the molecular geometry, bonding patterns, and the presence of intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which can significantly influence the compound's stability and reactivity (Wawrzycka-Gorczyca & Siwek, 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
- Compounds containing structures similar to the specified chemical have shown antimicrobial and antiviral properties. For instance, certain derivatives containing the 1,3,4-thiadiazole and triazole moieties have been reported to possess good to moderate antimicrobial activity against various microorganisms. Additionally, some compounds exhibited antiurease activity, and a few displayed antilipase activity (Başoğlu et al., 2013). Another study found that thiazole nucleosides synthesized from similar compounds demonstrated in vitro activity against various viruses and were potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Anticancer Potential
- Compounds with structures incorporating thiazole and thiadiazole rings have been explored for their anticancer activities. A study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety and evaluated them as potent anticancer agents. Some of these compounds showed promising results against various cancer cell lines (Gomha et al., 2017).
Chemical Synthesis and Reactions
- These compounds have been studied for their chemical synthesis and reactions. For example, research on microwave-assisted facile synthesis, which includes derivatives similar to the specified chemical, highlighted novel methods of creating such compounds, which could be beneficial for various pharmaceutical applications (Tiwari et al., 2017). Another study focused on the lithiation of various methyl-substituted heteroaromatic compounds, including thiadiazoles, which is an important step in the synthesis of various pharmaceutical agents (Micetich, 1970).
Structural Analysis
- Research has also been conducted on the crystal structure of related compounds, which aids in understanding their chemical properties and potential applications. The crystal structures of compounds containing triazole and thiadiazole rings were determined, providing insights into their molecular interactions and stability (Wawrzycka-Gorczyca & Siwek, 2011).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-5-24-16-20-19-15(25-16)17-14(23)13-11(4)22(21-18-13)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWZQNCYCZXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
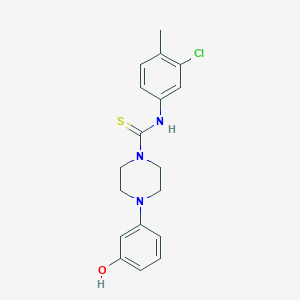
![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)
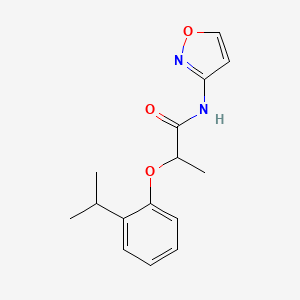
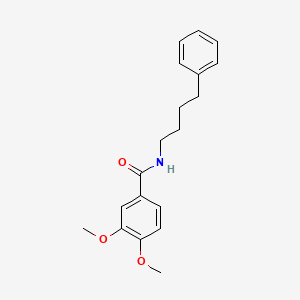
![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)
![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)
![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)
